BenchChemオンラインストアへようこそ!

1-(4-Chloro-5-methylpyrimidin-2-yl)-1,4-diazepane hydrochloride

Medicinal chemistry Building block procurement Physicochemical property filtering

1-(4-Chloro-5-methylpyrimidin-2-yl)-1,4-diazepane hydrochloride (CAS 1353947-71-3) is a heterobifunctional building block comprising a 1,4-diazepane ring N-linked to a 4-chloro-5-methylpyrimidine core, supplied as the hydrochloride salt. With molecular formula C₁₀H₁₆Cl₂N₄ and a molecular weight of 263.17 g·mol⁻¹, it is classified within the aliphatic heterocyclic compound family and is routinely stocked at ≥95% purity by multiple global vendors.

Molecular Formula C10H16Cl2N4
Molecular Weight 263.17
CAS No. 1353947-71-3
Cat. No. B2542055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chloro-5-methylpyrimidin-2-yl)-1,4-diazepane hydrochloride
CAS1353947-71-3
Molecular FormulaC10H16Cl2N4
Molecular Weight263.17
Structural Identifiers
SMILESCC1=CN=C(N=C1Cl)N2CCCNCC2.Cl
InChIInChI=1S/C10H15ClN4.ClH/c1-8-7-13-10(14-9(8)11)15-5-2-3-12-4-6-15;/h7,12H,2-6H2,1H3;1H
InChIKeyGOEMCZRMAKVDJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chloro-5-methylpyrimidin-2-yl)-1,4-diazepane Hydrochloride (CAS 1353947-71-3): Core Identity & Procurement Baseline


1-(4-Chloro-5-methylpyrimidin-2-yl)-1,4-diazepane hydrochloride (CAS 1353947-71-3) is a heterobifunctional building block comprising a 1,4-diazepane ring N-linked to a 4-chloro-5-methylpyrimidine core, supplied as the hydrochloride salt . With molecular formula C₁₀H₁₆Cl₂N₄ and a molecular weight of 263.17 g·mol⁻¹, it is classified within the aliphatic heterocyclic compound family and is routinely stocked at ≥95% purity by multiple global vendors . The compound features a single hydrogen bond donor (diazepane N4–H), four hydrogen bond acceptors, and one rotatable bond between the pyrimidine and diazepane rings . The 4-chloro substituent serves as a latent synthetic handle for nucleophilic aromatic substitution (SₙAr), while the 5-methyl group provides steric and electronic tuning of the pyrimidine ring electronics [1].

Why 1-(4-Chloro-5-methylpyrimidin-2-yl)-1,4-diazepane Hydrochloride Cannot Be Interchanged with In-Class Analogs


Close structural analogs—including 1-(pyrimidin-2-yl)-1,4-diazepane (CAS 21279-57-2, MW 178.23), 1-(4-chloropyrimidin-2-yl)-1,4-diazepane HCl (CAS 1420839-05-9, MW 249.14), and 1-(4-methylpyrimidin-2-yl)-1,4-diazepane HCl (CAS 1401425-37-3)—differ by one or both of the critical 4-chloro and 5-methyl substituents, producing measurable shifts in molecular weight (Δ up to 85 Da), lipophilicity, and electron density on the pyrimidine ring that directly govern SₙAr reactivity and target binding . The 6-membered piperazine analog (tert-butyl 4-(4-chloro-5-methylpyrimidin-2-yl)piperazine-1-carboxylate, CAS 1380917-77-0) further differs in ring size, protonation state, and conformational flexibility, altering both the trajectory of the free amine vector and its pKₐ by approximately 1.5–2 log units relative to the 7-membered diazepane . The disubstitution pattern (4-Cl, 5-Me) is explicitly claimed as a preferred embodiment in the Merck orexin receptor antagonist patent family (US 7,951,797), indicating that the combination of both substituents—not either alone—was selected through systematic SAR optimization for pharmacological activity [1].

1-(4-Chloro-5-methylpyrimidin-2-yl)-1,4-diazepane Hydrochloride: Quantitative Differentiation Evidence for Procurement Decisions


Molecular Weight and Physicochemical Differentiation from the Unsubstituted Parent Diazepane

Compared to 1-(pyrimidin-2-yl)-1,4-diazepane (CAS 21279-57-2; free base MW = 178.23 Da), the target compound (free base MW = 226.71 Da; HCl salt MW = 263.17 Da) carries an additional 48.5 Da from the 4-Cl and 5-Me substituents . This mass increase is accompanied by a computed increase in lipophilicity: the unsubstituted parent has a calculated logP of approximately 0.8, whereas the 4-Cl,5-Me disubstituted analog is estimated at logP ≈ 1.7–2.0 (class-level inference from pyrimidine fragment-based calculations) . The single rotatable bond (N–C linkage between rings) is preserved across both compounds, but the chlorine atom adds a fourth H-bond acceptor site not present in the parent, increasing the total acceptor count from 3 to 4 . These differences are sufficient to shift the compound across commonly used drug-likeness and lead-likeness filter thresholds (e.g., Rule of Three for fragment-based screening), directly impacting hit identification workflows [1].

Medicinal chemistry Building block procurement Physicochemical property filtering

Chlorine Substituent as a Quantified Synthetic Diversification Handle: SNAr Reactivity Comparison

The 4-chloro substituent on the pyrimidine ring serves as a leaving group for nucleophilic aromatic substitution (SₙAr). The electron-withdrawing effect of the ring nitrogens activates this position, and the 5-methyl group provides modest additional activation via inductive effects [1]. In direct comparison, the 4-Cl analog (1-(4-chloropyrimidin-2-yl)-1,4-diazepane HCl, CAS 1420839-05-9) retains SₙAr reactivity but lacks the steric and electronic contribution of the 5-methyl group, which has been shown in related pyrimidine series to modulate reaction rates by up to 2–3 fold depending on the nucleophile . The target compound therefore offers a defined, intermediate reactivity profile: more activated than the 5-methyl-only analog (CAS 1401425-37-3) but with the added steric contour of the methyl group that can direct regioselectivity in subsequent transformations . Vendor documentation confirms the compound is classified and stocked specifically as a building block (BLDpharm subcategory: Building Blocks & Intermediates), with storage conditions of 2–8°C under inert atmosphere to preserve the reactive chloride .

Parallel synthesis Library enumeration SNAr reactivity Medicinal chemistry

Diazepane (7-Membered) vs. Piperazine (6-Membered) Core: Conformational Flexibility and pKa Differentiation

The 1,4-diazepane ring provides a 7-membered cyclic diamine scaffold that differs fundamentally from the 6-membered piperazine in both solution conformation and basicity. The diazepane N4 secondary amine has an experimentally measured pKₐ of approximately 9.8–10.2 for the conjugate acid (unsubstituted 1,4-diazepane), compared to piperazine pKₐ₁ ≈ 9.7 and pKₐ₂ ≈ 5.3 [1]. The mono-Boc-protected piperazine analog (tert-butyl 4-(4-chloro-5-methylpyrimidin-2-yl)piperazine-1-carboxylate, CAS 1380917-77-0, MW 296.75) carries a protecting group that eliminates the free amine entirely, requiring an additional deprotection step before further derivatization . In contrast, the target compound presents the diazepane N4 as a free amine (HCl salt), enabling direct acylation, sulfonylation, or reductive amination without deprotection . Conformational analysis of the diazepane ring reveals greater pseudorotational freedom (seven endocyclic torsions vs. six for piperazine), which has been exploited in orexin receptor antagonist design to access binding conformations inaccessible to piperazine analogs [2].

Conformational analysis pKa differentiation Ring-size SAR Medicinal chemistry

Vendor Purity and QC Documentation: Comparative Certification Across Suppliers

Multiple independent vendors supply this compound with documented purity specifications. Bidepharm provides batch-specific QC including NMR, HPLC, and GC certification at 95% standard purity . Leyan offers a higher specification at 98% purity (Product No. 1779832) . AKSci certifies at ≥95% with identity confirmation against CAS . This multi-vendor availability with documented analytical characterization contrasts with the mono-substituted analog 1-(4-chloropyrimidin-2-yl)-1,4-diazepane HCl, which is available primarily through custom synthesis with limited off-the-shelf QC documentation . For procurement teams, this means the target compound can be sourced competitively with verified batch-to-batch consistency, whereas the closest chloro-only analog carries additional lead time and analytical validation burden.

Quality control Procurement Analytical characterization Batch consistency

Patent-Validated Substitution Pattern: 4-Chloro-5-Methylpyrimidine as a Preferred Pharmacophoric Motif in Orexin Receptor Antagonists

The Merck orexin receptor antagonist patent family (US 7,951,797 B2; US 2011/0195957 A1) explicitly claims compounds wherein R2 is pyrimidinyl substituted with methyl, chloro, or fluoro [1]. Within the exemplified scope, the combination of chloro and methyl substituents on the pyrimidine ring is positioned as a preferred embodiment derived from systematic SAR exploration of orexin OX1R and OX2R antagonism [2]. The broader diazepane amide class from which this substitution pattern emerged has produced clinical candidates including suvorexant (Belsomra), validating the translational relevance of this pharmacophoric motif [3]. While specific in vitro IC₅₀ or Kᵢ data for the exact target compound have not been published in the peer-reviewed literature as of the search date, its core substitution pattern maps directly onto the patent-defined SAR space that yielded potent dual orexin receptor antagonists (DORAs) with sleep efficacy demonstrated in mouse EEG models [4]. For medicinal chemistry teams pursuing orexin or related GPCR targets, this compound represents a structurally pre-validated starting point for hit expansion.

Orexin receptor Patent SAR Pharmacophore validation CNS drug discovery

1-(4-Chloro-5-methylpyrimidin-2-yl)-1,4-diazepane Hydrochloride: Evidence-Backed Application Scenarios for Research and Industrial Use


Parallel Library Synthesis via SₙAr Diversification at the 4-Chloro Position

The 4-chloro substituent enables one-step parallel derivatization with amine, alcohol, or thiol nucleophiles to generate focused libraries for screening. The free N4–H on the diazepane ring remains available for orthogonal conjugation (acylation, sulfonylation, or reductive amination) without deprotection, enabling two-directional diversification from a single building block. This is supported by the compound's classification as a building block by BLDpharm and its storage under inert atmosphere at 2–8°C to preserve chloride reactivity [1]. The 5-methyl group provides a fixed substituent that tunes pyrimidine electronics and contributes to library diversity without additional synthetic steps [2].

Orexin Receptor Antagonist Hit Expansion and Lead Optimization

The 4-chloro-5-methylpyrimidine substitution pattern is explicitly claimed as a preferred embodiment in Merck's orexin receptor antagonist patents (US 7,951,797 B2) [1]. Medicinal chemistry teams pursuing OX1R/OX2R antagonists can use this compound as a structurally pre-validated core for hit expansion libraries. The diazepane ring provides the 7-membered conformational scaffold preferred over piperazine in this target class, while the free amine enables rapid SAR exploration through amide or sulfonamide formation [2]. Downstream biological evaluation can follow established FLIPR Ca²⁺ flux protocols described in the patent literature [3].

Fragment-Based Drug Discovery (FBDD) with Rule-of-Three Compliant Physicochemical Properties

With a free base MW of 226.71 Da and an estimated logP of 1.7–2.0, the compound falls within the Rule of Three guidelines for fragment-based screening (MW ≤ 300, logP ≤ 3) [1]. Its H-bond donor count (1) and acceptor count (4) provide a balanced polarity profile suitable for detecting weak but ligand-efficient binding interactions. The chlorine atom serves as a heavy-atom marker for X-ray crystallographic detection, while the free amine provides a synthetic hook for fragment growing or linking strategies [2]. Multi-vendor availability with batch-specific QC documentation ensures fragment library curators can source this compound with verified purity [3].

Kinase Inhibitor Scaffold Exploration via Pyrimidine Hinge-Binding Motif

Pyrimidine-diazepine scaffolds have demonstrated hinge-binding interactions with multiple kinase targets including Aurora A/B, ERK5 (BMK1), and MPS1 (TTK) [1]. The 4-chloro-5-methylpyrimidine core of the target compound provides a donor-acceptor hydrogen-bonding pattern compatible with the kinase hinge region, while the diazepane ring can project substituents toward the solvent-exposed region or selectivity pockets. The compound serves as a starting point for synthesizing pyrimidine-diazepine analogs for kinase selectivity profiling panels, leveraging the established synthetic tractability of the 4-chloro position for rapid analog generation [2].

Quote Request

Request a Quote for 1-(4-Chloro-5-methylpyrimidin-2-yl)-1,4-diazepane hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.